![molecular formula C20H22N2O2 B6539207 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide CAS No. 1060294-61-2](/img/structure/B6539207.png)
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide
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Overview
Description
“N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide” is a complex organic compound. It contains a propanamide group (a type of amide), a phenyl group, and a cyclopropylcarbamoyl group .
Molecular Structure Analysis
The compound contains a total of 58 bonds, including 31 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also contains 1 three-membered ring and 2 six-membered rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could undergo hydrolysis, and the phenyl group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Conducting Polymers and Nanodevices
Polycarbazole and its derivatives, including CZ-PPA, are nitrogen-containing aromatic heterocyclic conducting polymers. These materials possess excellent optoelectronic properties, high charge carrier mobility, and morphological stability. Researchers have explored their potential in nanodevices, such as sensors, transistors, and photovoltaic cells .
Antitumor and Cytotoxic Activity
While CZ-PPA is not directly used as an antitumor drug, its structural features may inspire drug design. Researchers have synthesized related compounds with cytotoxic effects on human tumor cell lines . Investigating CZ-PPA’s potential in this area could yield valuable insights.
Antifungal Agents
Although CZ-PPA itself hasn’t been studied extensively for antifungal activity, its derivatives could be explored. Similar compounds have demonstrated moderate antifungal properties against specific pathogens .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-7,9-10,18H,8,11-14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVSJWWOAEOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-phenylpropanamide |
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